Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate

Physicochemical Property Lipophilicity Drug Design

Researchers requiring orthogonal deprotection strategies face limited access to Cbz-protected 2-sulfonyl pyrrolidines. This compound offers a unique 2-position benzenesulfonyl substitution with orthogonal Cbz protection, enabling sequential deprotection in complex syntheses. • Orthogonal Cbz group: removed under mild hydrogenolysis, leaving acid/base-labile groups intact. • 2-Sulfonyl orientation: distinct steric/electronic profile for SAR studies on MMPs and carbonic anhydrases. • In stock with competitive pricing for immediate procurement.

Molecular Formula C18H19NO4S
Molecular Weight 345.41
CAS No. 2551116-39-1
Cat. No. B2391083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate
CAS2551116-39-1
Molecular FormulaC18H19NO4S
Molecular Weight345.41
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19NO4S/c20-18(23-14-15-8-3-1-4-9-15)19-13-7-12-17(19)24(21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2
InChIKeyYQOWABGRSXDGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate: Procurement Guide


Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate (CAS 2551116-39-1) is a specialized pyrrolidine derivative featuring a Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen and a benzenesulfonyl substituent at the 2-position . This compound serves as a versatile chiral building block in medicinal chemistry, particularly for the synthesis of sulfonamide-based enzyme inhibitors and peptidomimetics [1]. Its unique ortho-substitution pattern and orthogonal protecting group strategy differentiate it from more common 3-substituted or Boc-protected analogs, offering distinct reactivity and deprotection profiles in multi-step synthetic routes [2].

Workflow Chiral building block for peptidomimetic and sulfonamide inhibitor synthesis
Selection Orthogonal Cbz protection enables sequential deprotection in multi-step routes
Use Context 2-substitution pattern provides distinct steric and electronic scaffold for SAR exploration

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate: Irreplaceability


While various pyrrolidine sulfonamides exist as synthetic intermediates, benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate possesses a specific combination of structural features that preclude simple substitution. The 2-position benzenesulfonyl group confers a unique steric and electronic environment that differs fundamentally from the more common 3-substituted pyrrolidines [1]. Furthermore, the Cbz protecting group offers orthogonal deprotection conditions (hydrogenolysis) compared to Boc (acid-labile) or Fmoc (base-labile) groups, enabling greater synthetic flexibility in complex molecule construction . Generic substitution with 3-benzenesulfonyl analogs or Boc-protected variants would alter reactivity in nucleophilic substitution and cross-coupling reactions, potentially compromising synthetic yields and stereochemical integrity in downstream steps .

Target Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate
Risk 3-substituted analogs alter ring conformation and sulfonyl orientation, which may shift reactivity and binding geometry in downstream steps.
Target Cbz protecting group
Risk Boc-protected variants require acidic deprotection that may be incompatible with acid-sensitive substrates; orthogonal Cbz cleavage (hydrogenolysis) may not transfer directly.
Target 2-benzenesulfonyl pattern
Risk Generic pyrrolidine sulfonamides without the Cbz group or with alternative substitution positions may alter nucleophilic substitution and cross-coupling reactivity.

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate: Quantitative Evidence


Lipophilicity (LogP) Tuning

The target compound exhibits a predicted LogP that is higher than its 3-benzenesulfonyl regioisomer. While experimental LogP for benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate has not been explicitly reported, predictive calculations indicate a LogP of approximately 3.5, compared to a measured LogP of 2.23 for 3-(benzenesulfonyl)pyrrolidine [1]. This increased lipophilicity may enhance membrane permeability in cell-based assays or influence binding to hydrophobic enzyme pockets [2].

Lipophilicity (LogP)
Cross-study comparable
Predicted LogP ~3.5 vs. measured 2.23 (3-substituted regioisomer)
May differentiate passive permeability profile in cell-based assay design
Experimental LogP not reported; predicted data context
Physicochemical Property Lipophilicity Drug Design

Orthogonal Cbz Protection Strategy

The Cbz (benzyloxycarbonyl) group on the target compound enables selective deprotection via hydrogenolysis (H2, Pd/C), conditions that are orthogonal to those required for Boc (acidic) or Fmoc (basic) groups. This is critical when synthesizing compounds containing acid- or base-sensitive functionalities. In contrast, analogs like tert-butyl 3-(benzenesulfonyl)pyrrolidine-1-carboxylate (Boc-protected) require acidic conditions (e.g., TFA) for deprotection, which can be incompatible with certain substrates . This orthogonal reactivity is a key differentiator for complex molecule synthesis [1].

Orthogonal Cbz Protection
Class-level inference
Cbz removal by hydrogenolysis (H2, Pd/C) vs. Boc cleavage requires acidic TFA
Supports sequential deprotection strategy in complex molecule synthesis
Qualitative orthogonality; verify under specific substrate conditions
Synthetic Methodology Protecting Group Strategy Multi-step Synthesis

2-Position Substitution: Steric and Electronic Effects

The benzenesulfonyl group at the pyrrolidine 2-position (alpha to nitrogen) creates a distinct steric and electronic environment compared to the 3-position substituted analog. This spatial arrangement directly impacts the conformation of the pyrrolidine ring, influencing the trajectory of the sulfonyl group for potential interactions in enzyme active sites or for directing subsequent chemical reactions . Studies on related pyrrolidine sulfonamides have demonstrated that the position of the sulfonyl group can alter enzyme inhibitory activity by orders of magnitude [1].

2-Position Substitution
Class-level inference
2-(benzenesulfonyl) pattern vs. 3-substituted analogs; qualitative steric/electronic difference
Provides distinct spatial orientation for SAR library exploration
Activity impact must be validated per target; class-level evidence
Stereochemistry Reactivity Structure-Activity Relationship

Crystalline Form and Handling Properties

While specific crystallographic data for benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is limited, the benzenesulfonyl moiety in related pyrrolidine derivatives (e.g., 3-(benzenesulfonyl)pyrrolidine) is known to promote crystalline solid formation, facilitating purification and handling . The Cbz group further contributes to favorable solid-state properties, potentially offering advantages in storage stability and ease of formulation compared to oils or low-melting solids often encountered with Boc-protected analogs .

Crystalline Form
Data to verify
Predicted crystalline solid based on structural analogs; limited experimental data
May support purification and handling compared to oils or low-melting solids
Source-specific review needed; not experimentally confirmed
Solid State Chemistry Formulation Stability

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate: Application Scenarios


Orthogonal Protection in Peptidomimetic Synthesis

The orthogonal Cbz protecting group in benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate makes it an ideal building block for constructing complex peptidomimetics that require sequential deprotection steps. The Cbz group can be removed under mild hydrogenolysis conditions (H2, Pd/C) without affecting acid- or base-labile functionalities elsewhere in the molecule, a key advantage over Boc-protected analogs that require harsh acidic conditions [1]. This feature is particularly valuable in the synthesis of protease inhibitors where maintaining stereochemical integrity is critical [2].

Enzyme Inhibitor SAR Scaffold

The unique 2-position benzenesulfonyl substitution on the pyrrolidine ring offers a distinct spatial orientation of the sulfonyl pharmacophore compared to more common 3-substituted pyrrolidines. This difference can be exploited in SAR campaigns to probe the geometry of enzyme active sites, particularly for targets such as matrix metalloproteinases (MMPs) and carbonic anhydrases, where sulfonamide-based inhibitors are prevalent [1]. The compound serves as a versatile starting point for diversifying chemical libraries with novel 3D structures [2].

Chiral Pyrrolidine Natural Product Analog Synthesis

The pyrrolidine core is a common motif in many bioactive natural products and pharmaceuticals. Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate can be utilized as a chiral synthon in the asymmetric synthesis of complex alkaloids and related heterocycles. The benzenesulfonyl group can act as a temporary activating group or be transformed into other functionalities, while the Cbz-protected nitrogen allows for subsequent amine functionalization after deprotection [1].

Application
Selection Property
Validation Focus
Orthogonal protection in peptidomimetic synthesis
Cbz group enables hydrogenolysis without affecting acid/base-labile groups
Sequential deprotection efficiency and stereochemical integrity maintenance
Enzyme inhibitor SAR scaffold
2-position benzenesulfonyl substitution pattern for active-site geometry probing
Target engagement and selectivity relative to 3-substituted analogs
Chiral pyrrolidine natural product analog synthesis
Pyrrolidine core with orthogonal protection and sulfonyl activating group
Asymmetric synthesis efficiency and functional group compatibility

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